2-(3-Methoxy-4-nitrophenyl)acetonitrile
Overview
Description
2-(3-Methoxy-4-nitrophenyl)acetonitrile is an organic compound with the molecular formula C9H8N2O3 It is characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a phenyl ring, which is further connected to an acetonitrile group (-CH2CN)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenyl)acetonitrile typically involves the nitration of 3-methoxyacetophenone followed by a cyanation reaction. The nitration process introduces the nitro group into the aromatic ring, while the cyanation step converts the resulting intermediate into the desired acetonitrile derivative.
Nitration: 3-Methoxyacetophenone is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, under controlled temperature conditions to yield 3-methoxy-4-nitroacetophenone.
Cyanation: The nitroacetophenone intermediate is then subjected to a cyanation reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide, in the presence of a catalyst like copper(I) cyanide. The reaction is typically carried out in an organic solvent, such as dimethylformamide, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-4-nitrophenyl)acetonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this purpose include sodium ethoxide or potassium tert-butoxide.
Hydrolysis: The acetonitrile group can be hydrolyzed to a carboxylic acid group (-COOH) using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, iron powder with hydrochloric acid.
Substitution: Sodium ethoxide, potassium tert-butoxide.
Hydrolysis: Aqueous hydrochloric acid, sodium hydroxide solution.
Major Products Formed
Reduction: 2-(3-Methoxy-4-aminophenyl)acetonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-(3-Methoxy-4-nitrophenyl)acetic acid.
Scientific Research Applications
2-(3-Methoxy-4-nitrophenyl)acetonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s derivatives are investigated for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound is employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-4-nitrophenyl)acetonitrile and its derivatives depends on the specific biological target and context. Generally, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-(3-Methoxy-4-nitrophenyl)ethanol: Similar structure but with an ethanol group instead of an acetonitrile group.
2-(3-Methoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of an acetonitrile group.
2-(3-Methoxy-4-nitrophenyl)amine: Similar structure but with an amine group instead of an acetonitrile group.
Uniqueness
2-(3-Methoxy-4-nitrophenyl)acetonitrile is unique due to the presence of both a methoxy group and a nitro group on the aromatic ring, combined with an acetonitrile group. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
2-(3-methoxy-4-nitrophenyl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-9-6-7(4-5-10)2-3-8(9)11(12)13/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPPRCQJYOEPEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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